(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride
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Overview
Description
(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol with a sulfonyl chloride reagent. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like sulfonamides, sulfonate esters, or sulfonate thioesters can be formed.
Oxidation and Reduction Products: Various oxidized or reduced pyrazole derivatives.
Scientific Research Applications
(1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with amino groups in proteins, leading to the formation of stable sulfonamide bonds.
Comparison with Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-1-yl)methanesulfonyl chloride
- (4-Methyl-1H-pyrazol-1-yl)methanesulfonyl chloride
- (1H-Pyrazol-1-yl)methanesulfonyl chloride
Comparison:
- Reactivity: (1,4-Dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is unique due to the presence of two methyl groups on the pyrazole ring, which can influence its reactivity and steric properties.
- Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, the specific substitution pattern of this compound can offer distinct advantages in certain reactions and applications.
Properties
Molecular Formula |
C6H9ClN2O2S |
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Molecular Weight |
208.67 g/mol |
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5-3-8-9(2)6(5)4-12(7,10)11/h3H,4H2,1-2H3 |
InChI Key |
WBTCYRRXEJYSEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
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